molecular formula C7H10BrNS B11926134 2-(5-Bromo-3-methyl-2-thienyl)ethylamine

2-(5-Bromo-3-methyl-2-thienyl)ethylamine

Cat. No.: B11926134
M. Wt: 220.13 g/mol
InChI Key: YQRMNQNXPWZXFZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methyl-2-thienyl)ethylamine: is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of bromine and methyl groups on the thiophene ring, along with an ethylamine side chain, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-methylthiophene: The synthesis begins with the bromination of 3-methylthiophene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces a bromine atom at the 5-position of the thiophene ring.

    Alkylation: The brominated thiophene is then subjected to alkylation with ethylamine. This step typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(5-Bromo-3-methyl-2-thienyl)ethylamine can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ethylamine side chain to an ethyl group.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, thiourea, or sodium methoxide in polar solvents.

Major Products:

    Oxidation: Imines or amides.

    Reduction: Thiophene derivatives with reduced side chains.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Used as intermediates in the synthesis of more complex thiophene derivatives.

    Catalysis: Employed in catalytic reactions due to its unique electronic properties.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Medicine:

    Antimicrobial Agents: Investigated for its potential antimicrobial activity.

    Anti-inflammatory Agents: Explored for its anti-inflammatory properties.

Industry:

    Organic Electronics: Used in the fabrication of organic semiconductors and light-emitting diodes.

    Corrosion Inhibitors: Applied as corrosion inhibitors in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the ethylamine side chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(5-Bromo-2-thienyl)ethylamine: Lacks the methyl group on the thiophene ring.

    2-(3-Methyl-2-thienyl)ethylamine: Lacks the bromine atom on the thiophene ring.

    2-(5-Bromo-3-methyl-2-thienyl)propylamine: Has a propylamine side chain instead of an ethylamine side chain.

Uniqueness:

  • The combination of the bromine atom, methyl group, and ethylamine side chain in 2-(5-Bromo-3-methyl-2-thienyl)ethylamine provides unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, biological activity, and potential applications in various fields.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(5-bromo-3-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C7H10BrNS/c1-5-4-7(8)10-6(5)2-3-9/h4H,2-3,9H2,1H3

InChI Key

YQRMNQNXPWZXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)Br)CCN

Origin of Product

United States

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